4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane is a complex organic compound with the molecular formula C29H28N4O2 and a molecular weight of 464.572 g/mol . This compound is known for its unique structure, which includes two phenylureido groups attached to a diphenylmethane backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane typically involves the reaction of 4,4’-methylenedianiline with isocyanates. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenylureido groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane involves its interaction with molecular targets such as proteins and enzymes. The phenylureido groups can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane can be compared with other similar compounds, such as:
4,4’-Bis(3-phenylureido)diphenylmethane: Lacks the methyl groups, which may affect its reactivity and interactions.
4,4’-Bis(3-methylureido)diphenylmethane: Lacks the phenyl groups, which may influence its chemical properties and applications.
The presence of both methyl and phenyl groups in 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane makes it unique, providing a balance of steric and electronic effects that can enhance its reactivity and interactions with other molecules.
Properties
CAS No. |
95255-44-0 |
---|---|
Molecular Formula |
C29H28N4O2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
1-methyl-3-[4-[[4-[[methyl(phenyl)carbamoyl]amino]phenyl]methyl]phenyl]-1-phenylurea |
InChI |
InChI=1S/C29H28N4O2/c1-32(26-9-5-3-6-10-26)28(34)30-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)31-29(35)33(2)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
ROMSIWWKBJEJKA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.